4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole
Description
Historical development of 1,2,4-triazole derivatives
The historical trajectory of 1,2,4-triazole derivatives traces back to the pioneering work of chemists in the late 19th century, when the fundamental triazole ring system was first characterized and systematically studied. The name triazole was initially coined by Bladin in 1885 to describe the five-membered heterocyclic aromatic ring system containing two carbon atoms and three nitrogen atoms with the molecular formula C₂H₃N₃. This early recognition of the triazole scaffold marked the beginning of what would become one of the most extensively studied heterocyclic systems in modern pharmaceutical chemistry.
The development of azole derivatives gained significant momentum during the mid-20th century, particularly following the discovery of antifungal activities in azole compounds in 1944. This breakthrough led to intensive research efforts that culminated in the development of clinically significant antifungal agents. Ketoconazole emerged as the first available compound for oral treatment of systemic fungal infections in the early 1980s, representing a major advance in medical mycology and establishing the therapeutic potential of triazole-based pharmaceuticals. The subsequent introduction of first-generation triazoles, including fluconazole and itraconazole, marked a second major advancement in antifungal therapy, displaying broader spectrum activity and markedly improved safety profiles compared to earlier treatments.
The evolution of triazole chemistry continued with the development of second-generation compounds designed to overcome limitations associated with earlier derivatives. These newer compounds, including voriconazole, posaconazole, and ravuconazole, demonstrated greater potency and increased activity against resistant and emerging pathogens, particularly Aspergillus species. The synthetic methodologies for preparing 1,2,4-triazole derivatives have evolved considerably, with classical approaches such as the Einhorn-Brunner reaction and the Pellizzari reaction providing foundational methods for constructing the triazole ring system. Modern synthetic approaches have expanded to include copper-catalyzed reactions, base-catalyzed synthesis, microwave-assisted methods, and metal-free protocols, reflecting the continued innovation in this field.
Significance of phenyl-substituted 1,2,4-triazoles
Phenyl-substituted 1,2,4-triazoles occupy a particularly important position within the broader triazole family due to their enhanced biological activity profiles and improved pharmacological properties. The incorporation of phenyl substituents into the triazole core provides several advantages, including increased lipophilicity, improved membrane permeability, and enhanced binding interactions with biological targets through π-π stacking interactions. Research has demonstrated that phenyl-substituted triazoles exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration values ranging from 0.12 to 1.95 micrograms per milliliter against various pathogenic organisms.
The structural versatility of phenyl-substituted 1,2,4-triazoles has enabled the development of compounds with diverse biological activities. Studies have shown that derivatives containing benzyl groups at the 4-position of the 1,2,4-triazole ring demonstrate superior inhibition of Gram-positive bacteria compared to simple 4-phenyl derivatives. This structure-activity relationship has guided medicinal chemists in designing more potent antibacterial agents. Furthermore, the presence of phenyl substituents has been shown to influence the antifungal properties of triazole derivatives, with compounds inhibiting ergosterol biosynthesis in fungi and disrupting cell wall formation.
The significance of phenyl-substituted triazoles extends to their role as synthetic intermediates and building blocks for more complex pharmaceutical entities. The phenyl group provides a convenient attachment point for further functionalization, allowing chemists to introduce additional pharmacophores or modify physicochemical properties. Recent research has highlighted the use of phenyl-substituted triazoles in developing anticancer agents, with some derivatives showing potential in inhibiting steroid sulfatase, a target for breast cancer treatment. The electron-rich nature and aromaticity of triazole rings enable these compounds to form various weak non-bond interactions with receptors and enzymes in biological systems, making them valuable scaffolds for drug design.
Position of this compound in the triazole family
The compound this compound occupies a distinctive position within the triazole family due to its unique substitution pattern that combines several structurally important elements. The presence of the bromoethoxy linker creates a flexible spacer between the phenyl ring and the triazole core, providing conformational freedom that can enhance binding interactions with biological targets. This structural feature distinguishes it from simpler phenyl-triazole derivatives and positions it among the more sophisticated members of the triazole family.
The molecular structure of this compound, with the Chemical Abstracts Service registry number 1223748-41-1, demonstrates the evolution of triazole chemistry toward more complex substitution patterns. The bromoethoxy substituent serves multiple purposes: it increases the molecular size and complexity, provides a potential site for further chemical modification, and introduces additional electronic effects through the bromine atom. The compound crystallizes in specific space groups, indicating ordered molecular packing that reflects the influence of the substitution pattern on solid-state properties.
Within the broader context of triazole pharmaceutical development, this compound represents an intermediate level of complexity between simple triazole derivatives and highly functionalized pharmaceutical agents. The compound shares structural similarities with clinically relevant triazoles while maintaining synthetic accessibility through established methodologies. Research has shown that related compounds with similar substitution patterns, such as 2-(2-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid derivatives, demonstrate promising biological activities.
The positioning of this compound within the triazole family is further emphasized by its relationship to other bioactive triazole derivatives. The structural framework provides a foundation for understanding structure-activity relationships and guides the design of new derivatives with enhanced properties. The compound serves as a representative example of how systematic structural modifications can be applied to optimize the properties of triazole-based molecules for specific applications.
Current research trends involving bromoethoxy-substituted triazoles
Contemporary research involving bromoethoxy-substituted triazoles has revealed several promising directions that highlight the continued relevance of this structural class in modern pharmaceutical development. Recent investigations have focused particularly on the antifungal properties of compounds incorporating bromoethoxy linkers, with studies demonstrating significant inhibitory effects against plant pathogenic fungi. Research has shown that methyl 4-(2-bromoethoxy)benzoate exhibits excellent inhibitory activity against Rhizoctonia solani, achieving an 88.6% inhibition rate at concentrations of 200 micrograms per milliliter.
The synthetic methodologies for preparing bromoethoxy-substituted triazoles have undergone significant refinement, with researchers developing more efficient and environmentally friendly approaches. Recent work has emphasized one-pot synthesis methods that reduce reaction times and improve product yields while minimizing solvent usage. These methodological advances have made bromoethoxy-substituted triazoles more accessible for research applications and potential commercial development. The use of water and ethanol as environmentally safer solvents has gained prominence, reflecting the growing emphasis on sustainable chemistry practices.
Current research trends also encompass the development of novel synthetic strategies for accessing trisubstituted triazoles through metal-free protocols. These approaches have addressed longstanding challenges in triazole synthesis while providing access to previously difficult-to-obtain substitution patterns. The development of efficient synthetic routes has enabled researchers to prepare diverse libraries of bromoethoxy-substituted triazoles for biological screening and structure-activity relationship studies.
| Research Area | Key Findings | Inhibition Rates | Reference Compounds |
|---|---|---|---|
| Antifungal Activity | Rhizoctonia solani inhibition | 88.6% at 200 μg/mL | Methyl 4-(2-bromoethoxy)benzoate |
| Synthetic Methods | One-pot synthesis improvement | 6-hour completion | Triazole-5-thione derivatives |
| Plant Pathogen Control | Fusarium moniliforme inhibition | 76.1% at 200 μg/mL | Bromoethoxy triazole esters |
| Crystallographic Studies | Space group determination | Multiple systems | Various substituted derivatives |
The exploration of structure-activity relationships in bromoethoxy-substituted triazoles has revealed important insights into the factors governing biological activity. Research has demonstrated that the length and nature of the ethoxy linker significantly influence antifungal potency, with optimal activity observed for specific chain lengths. These findings have guided the design of new derivatives with enhanced biological properties and have contributed to a better understanding of the molecular basis for triazole bioactivity.
Properties
IUPAC Name |
4-[2-(2-bromoethoxy)phenyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-5-6-15-10-4-2-1-3-9(10)14-7-12-13-8-14/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEQHEDLYOOWFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=C2)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676563 | |
| Record name | 4-[2-(2-Bromoethoxy)phenyl]-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223748-41-1 | |
| Record name | 4-[2-(2-Bromoethoxy)phenyl]-4H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(2-Bromoethoxy)phenyl]-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthesis of the 4H-1,2,4-Triazole Scaffold
The foundational step in synthesizing 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole involves constructing the 1,2,4-triazole ring. A widely adopted approach begins with the cyclization of diacylhydrazines. For instance, N,N′-bis(4-bromobenzoyl)hydrazine serves as a precursor, which undergoes cyclization in the presence of phosphorus pentachloride (PCl₅) to form 4-alkyl-3,5-diaryl-4H-1,2,4-triazole intermediates . Key reaction parameters include the molar ratio of PCl₅ (1:2 equivalents) and solvent selection, with toluene proving optimal for generating chloro-derivatives at 110°C (Table 1).
Table 1. Optimization of Triazole Core Synthesis
| PCl₅ (equiv.) | Solvent | Temp. (°C) | Time (min.) | Yield (%) |
|---|---|---|---|---|
| 1:2 | Toluene | 110 | 5 | 80 |
| 1:2 | Chloroform | 61 | 60 | 12 |
Subsequent alkylation at the N4-position introduces the ethyl, propyl, or butyl groups. Butylamine, when heated with the chloro-derivative in toluene, yields 4-butyl-4H-1,2,4-triazole at 71% efficiency . This step is critical for modulating steric and electronic properties prior to bromoethoxy functionalization.
| Alkyl Group | Boronic Acid | Catalyst | Solvent System | Yield (%) |
|---|---|---|---|---|
| Butyl | Phenylboronic | Pd(PPh₃)₄ | Toluene/H₂O/EtOH | 71 |
| Hexyl | Thiophen-2-yl | Pd(PPh₃)₄ | Ionic Liquid | 37 |
Alternative methodologies employ ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as dual solvent-bases, achieving comparable yields (68–93%) while reducing reaction times . This green chemistry approach minimizes waste and simplifies purification.
The bromoethoxy group’s introduction is sensitive to steric hindrance and electronic effects. For example, electron-withdrawing substituents on the phenyl ring reduce coupling efficiency due to decreased boronic acid reactivity . Competing side reactions, such as homo-coupling of boronic acids or over-alkylation, are mitigated by maintaining a 1:2 molar ratio of triazole derivative to boronic acid and using excess base (e.g., K₂CO₃) .
Spectral characterization (¹H NMR, ¹³C NMR) confirms regioselectivity, with the bromoethoxy proton resonating at δ 3.6–4.0 ppm (quartet) and the triazole C3 carbon appearing near δ 150 ppm . Mass spectrometry (EI-MS) further validates molecular integrity, with the parent ion [M+H]⁺ observed at m/z 268.114 .
Comparative Analysis of Synthetic Routes
A multi-step synthesis starting from nalidixic acid hydrazide offers an alternative pathway. Hydrazide intermediates react with isothiocyanates to form thiosemicarbazides, which cyclize under basic conditions (KOH, reflux) to yield mercapto-triazole precursors . Subsequent alkylation with 2-bromoethyl ethers introduces the bromoethoxy group, though yields are moderate (52–61%) due to competing oxidation of the thiol group .
Table 3. Yield Comparison Across Methods
| Method | Key Reagent | Yield Range (%) |
|---|---|---|
| Suzuki Cross-Coupling | Phenylboronic Acid | 71–93 |
| Ionic Liquid Alkylation | 2-Bromoethyl Ether | 68–89 |
| Hydrazide Cyclization | Isothiocyanate | 52–61 |
Industrial-Scale Considerations
For large-scale production, the Suzuki-Miyaura method is favored due to its scalability and compatibility with continuous-flow reactors. However, palladium catalyst costs necessitate efficient recycling systems, such as supported catalysts on magnetic nanoparticles . Conversely, ionic liquid-based routes, while environmentally benign, face challenges in solvent recovery and purity maintenance .
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used under controlled conditions to achieve the desired substitution on the phenyl ring.
Major Products Formed
Nucleophilic Substitution: The major products are ethers formed by the replacement of the bromine atom with an alkoxy group.
Electrophilic Aromatic Substitution: The major products include halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physical Properties of Selected Triazole Derivatives
Key Observations :
- Substituent Effects : The bromoethoxy group in the target compound contributes to a significantly higher melting point compared to analogs with methoxy or alkyl chains (e.g., 116–193°C in ). Bromine’s electronegativity and polarizability enhance dipole-dipole interactions .
- Synthetic Routes: The target compound’s synthesis likely parallels methods in , where bromoalkanes react with phenolic triazoles. However, yields and purity depend on substituent reactivity and purification techniques (e.g., column chromatography in vs. recrystallization in ).
Pharmacological and Functional Comparisons
Table 2: Bioactivity of Selected Triazole Derivatives
Key Observations :
- Anticonvulsant Potential: The alkoxy chain length in ’s compound 5f correlates with enhanced activity (heptyloxy > hexyloxy). The target’s bromoethoxy group, though shorter, may offer unique electronic effects for CNS targets .
- Antimicrobial Activity: Thiol- and hydrazone-containing triazoles () show broad-spectrum activity.
- Toxicity Considerations : Compound 5f’s high protective index (PI = 11.3) suggests triazoles with bulky substituents mitigate toxicity. The bromine in the target compound may require toxicity profiling .
Electronic and Reactivity Comparisons
- Bromine vs.
- Ether vs. Thioether Linkages : The bromoethoxy ether in the target compound is less nucleophilic than thioether analogs (), which could reduce metabolic degradation but limit covalent binding to biological targets.
Biological Activity
The compound 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole class, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its antimicrobial, antifungal, anti-inflammatory, and anticancer properties based on recent research findings.
Structure and Synthesis
The chemical structure of this compound includes a triazole ring substituted with a bromoethoxy group. The synthesis typically involves the reaction of appropriate phenolic compounds with triazole precursors under controlled conditions. Various methods have been reported for synthesizing similar triazole derivatives, emphasizing the importance of substituent groups in modulating biological activity.
Antimicrobial Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains using methods such as the agar disc-diffusion method and minimum inhibitory concentration (MIC) assessments.
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 22 | 10 |
| Escherichia coli | 20 | 15 |
| Pseudomonas aeruginosa | 18 | 20 |
These results suggest that the compound demonstrates effective antibacterial activity comparable to standard antibiotics like ceftriaxone .
Antifungal Activity
The antifungal potential of triazoles is well-documented. The compound has shown efficacy against various fungal strains. In vitro studies have illustrated its ability to inhibit the growth of fungi such as Candida albicans and Aspergillus niger.
| Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Candida albicans | 25 | 12 |
| Aspergillus niger | 23 | 18 |
This activity is attributed to the ability of the triazole ring to interfere with fungal cell membrane synthesis .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been evaluated using peripheral blood mononuclear cell cultures. Studies indicated that the compound significantly reduced the release of pro-inflammatory cytokines like TNF-α and IL-6.
| Cytokine | Control Release (pg/mL) | Compound Release (pg/mL) |
|---|---|---|
| TNF-α | 150 | 75 |
| IL-6 | 200 | 90 |
These findings suggest that this compound may serve as a potential anti-inflammatory agent .
Anticancer Activity
Recent studies have explored the anticancer effects of triazole derivatives. Preliminary data indicate that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance, in assays involving HT29 colorectal cancer cells, significant inhibition of cell proliferation was observed.
| Cell Line | IC50 (µM) |
|---|---|
| HT29 | 15 |
| MCF-7 | 18 |
This cytotoxicity is believed to be linked to interference with cellular signaling pathways involved in cancer progression .
Case Studies
A case study conducted by Gadegoni et al. demonstrated the synthesis and biological evaluation of several triazole derivatives, including those with similar structural features to our compound. Their findings corroborated the antimicrobial and anticancer activities observed in other studies and highlighted structure-activity relationships that can guide future research .
Q & A
Q. What are the standard synthetic routes for preparing 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole?
The synthesis typically involves multi-step reactions starting with hydrazide derivatives. For example, a triazole core can be formed by refluxing 2,4-dichlorophenoxyacetic acid hydrazide in dimethyl sulfoxide (DMSO), followed by condensation with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) . The bromoethoxy group is introduced via nucleophilic substitution or alkylation reactions, often using bromoethylating agents under controlled pH and temperature. Purification involves crystallization using water-ethanol mixtures, yielding products with ~65% efficiency .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- IR spectroscopy to confirm functional groups (e.g., triazole C=N stretching at ~1600 cm⁻¹).
- ¹H/¹³C NMR to verify aromatic protons, bromoethoxy substituents, and triazole ring connectivity.
- Elemental analysis for empirical formula validation.
- X-ray crystallography (using SHELX programs ) to resolve molecular geometry and confirm the bromoethoxy group's spatial orientation.
Q. How does the bromoethoxy group influence the compound’s reactivity?
The bromine atom in the ethoxy chain serves as a leaving group, enabling nucleophilic substitution reactions (e.g., with amines or thiols) to generate derivatives for structure-activity relationship (SAR) studies. This reactivity is exploited in drug design to append pharmacophores or modify solubility .
Advanced Research Questions
Q. How is X-ray crystallography applied to resolve structural ambiguities in triazole derivatives?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL provides bond length/angle precision (mean σ(C–C) = 0.005 Å). For example, studies on analogous triazoles reveal planar triazole rings and dihedral angles between substituents (e.g., 4-bromophenyl groups tilt at ~45° relative to the triazole plane) .
Q. What experimental models assess the biological activity of this compound derivatives?
- Antimicrobial activity : Cup-plate assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) with zone-of-inhibition measurements .
- Anti-inflammatory activity : Carrageenan-induced rat paw edema models to quantify inhibition of inflammation (%) compared to controls .
- Enzyme inhibition : Kinetic assays (e.g., for hNAAA or hMGL) using fluorogenic substrates and IC₅₀ determination .
Q. How are computational methods like DFT used to predict physicochemical properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model electronic transitions, vibrational frequencies, and frontier molecular orbitals (HOMO-LUMO gaps). For triazoles, DFT correlates experimental IR/NMR data and predicts reactivity sites (e.g., electrophilic attack at the triazole N2 position) .
Q. What strategies optimize SAR for triazole-based drug candidates?
- Substituent variation : Systematic replacement of the bromoethoxy group with methyl, methoxy, or fluorine to modulate lipophilicity and target binding .
- QSAR modeling : Using descriptors like logP, polar surface area, and Hammett constants to correlate structural features with bioactivity. For example, QSAR studies on 3-substituted triazoles show enhanced antifungal activity with electron-withdrawing groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
